N-[(2-chlorophenyl)methyl]cyclopentanamine

Lipophilicity Physicochemical Property Solubility

N-[(2-chlorophenyl)methyl]cyclopentanamine (CAS 827329-06-6; also designated N-(2-chlorobenzyl)cyclopentanamine) is an organic secondary amine with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol. The compound features a cyclopentane ring linked via a methylene bridge to a 2-chlorophenyl moiety, and its canonical SMILES is ClC1=CC=CC=C1CNC1CCCC1.

Molecular Formula C12H16ClN
Molecular Weight 209.72
CAS No. 827329-06-6
Cat. No. B2880242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chlorophenyl)methyl]cyclopentanamine
CAS827329-06-6
Molecular FormulaC12H16ClN
Molecular Weight209.72
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=CC=C2Cl
InChIInChI=1S/C12H16ClN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2
InChIKeyYCUQBQVCEWRARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-chlorophenyl)methyl]cyclopentanamine (CAS 827329-06-6): Technical Baseline for Research Procurement


N-[(2-chlorophenyl)methyl]cyclopentanamine (CAS 827329-06-6; also designated N-(2-chlorobenzyl)cyclopentanamine) is an organic secondary amine with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . The compound features a cyclopentane ring linked via a methylene bridge to a 2-chlorophenyl moiety, and its canonical SMILES is ClC1=CC=CC=C1CNC1CCCC1 [1]. It is a synthetic small-molecule scaffold primarily employed as a chemical building block or intermediate in organic synthesis and medicinal chemistry research . The compound exhibits predicted physicochemical properties including a boiling point of 301.8±17.0 °C, density of 1.1±0.1 g/cm³, flash point of 136.3±20.9 °C, and a predicted pKa of 9.21±0.20 [1].

Why N-[(2-chlorophenyl)methyl]cyclopentanamine Cannot Be Casually Substituted with In-Class Analogs


The cyclopentylbenzylamine scaffold exhibits pronounced structure-activity and structure-property sensitivity to substitution pattern, particularly at the ortho position of the aromatic ring. Replacement of the 2-chloro substituent with hydrogen (as in N-benzylcyclopentanamine) eliminates the electron-withdrawing effect that modulates the amine's basicity and alters lipophilicity by approximately 0.6 logP units [1][2]. Relocating the chlorine atom to the para position or substituting with other halogens yields distinct physicochemical and potential pharmacologic profiles that are not interchangeable in receptor-binding assays or synthetic pathway design [3]. These substitution-dependent differences directly impact chromatographic behavior, solubility in organic reaction media, and the compound's utility as a selective scaffold in target-based screening—making unverified analog substitution a material risk to experimental reproducibility.

N-[(2-chlorophenyl)methyl]cyclopentanamine: Quantitative Differentiation Evidence Against Comparators


Lipophilicity (LogP) Comparison: Enhanced Organic Solubility vs. Unsubstituted Analog

The target compound demonstrates significantly higher lipophilicity than its unsubstituted analog N-benzylcyclopentanamine. The ortho-chloro substitution increases the calculated LogP from 2.89 to 3.49, representing a 21% increase in the partition coefficient [1][2]. This enhanced lipophilicity, consistent with class-level observations that chlorination generally elevates LogP relative to hydrogen-substituted congeners, predicts improved solubility in nonpolar organic solvents and potentially altered membrane permeability characteristics .

Lipophilicity Physicochemical Property Solubility Medicinal Chemistry

LogD at Physiological pH: Implications for Biomembrane Partitioning Studies

At pH 7.4, the target compound exhibits a LogD of 1.68, substantially higher than the unsubstituted analog's LogD of 0.34 at the same pH—a nearly five-fold difference in the distribution coefficient [1][2]. This marked increase in pH 7.4 lipophilicity indicates that the chlorinated derivative will partition more favorably into lipid bilayers and organic phases under physiologically relevant conditions. The difference is consistent with the class-level trend that ortho-chloro substitution enhances membrane permeability potential relative to the hydrogen analog [3].

LogD pH-dependent Lipophilicity Drug Discovery ADME

Amine Basicity (pKa) Comparison: Altered Protonation State vs. Unsubstituted Scaffold

The target compound displays reduced amine basicity relative to its parent amine cyclopentanamine. The predicted pKa of N-[(2-chlorophenyl)methyl]cyclopentanamine is 9.21±0.20, compared to cyclopentanamine's pKa of 10.65–10.80, representing a decrease of approximately 1.5 log units in basicity [1]. This reduced basicity arises from the electron-withdrawing inductive effect of the 2-chlorobenzyl substituent, consistent with class-level understanding that N-alkylation with electron-deficient benzyl groups lowers amine pKa. At physiological pH (7.4), the target compound remains predominantly protonated, whereas at higher pH values it will deprotonate more readily than the unsubstituted cyclopentylamine [2].

pKa Amine Basicity Protonation State Reactivity

Molecular Weight and Boiling Point: Practical Handling Distinctions from Unsubstituted Analog

The target compound exhibits a molecular weight of 209.72 g/mol and a predicted boiling point of 301.8±17.0 °C, compared to 175.27 g/mol and 270.5±9.0 °C for the unsubstituted analog N-benzylcyclopentanamine [1]. The 34.5 g/mol increase in molecular weight (20% higher) and the 31.3 °C elevation in boiling point are directly attributable to the ortho-chloro substitution. These differences reflect class-level trends where halogenation increases both molecular mass and intermolecular forces, reducing volatility and altering distillation parameters [2].

Molecular Weight Boiling Point Volatility Handling

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile: Consistent Scaffold Metrics

The target compound maintains a Topological Polar Surface Area (TPSA) of 12.03 Ų and three rotatable bonds, identical to the unsubstituted analog N-benzylcyclopentanamine [1][2]. This equivalence in TPSA and conformational flexibility indicates that the ortho-chloro substitution does not alter the scaffold's core conformational profile or hydrogen-bonding capacity, despite the significant differences in LogP and LogD documented above. The TPSA value of 12 Ų falls well below the typical drug-likeness threshold of 140 Ų, while the three rotatable bonds are within the favorable range for oral bioavailability potential (≤10 rotatable bonds) per class-level medicinal chemistry guidelines [3].

TPSA Rotatable Bonds Drug-likeness Molecular Descriptor

Supplier-Purity Landscape: Available at 95–98% Purity from Multiple Commercial Sources

N-[(2-chlorophenyl)methyl]cyclopentanamine is commercially available from multiple independent chemical suppliers at purities of 95% and 98%, with standard catalog packaging options ranging from 50 mg to 5 g [1]. The compound is listed as a versatile small-molecule scaffold suitable for research and laboratory use, with current active listings from suppliers including Fluorochem, Leyan, and Chemsrc. While similar purity specifications (95–97%) are reported for the unsubstituted analog N-benzylcyclopentanamine, the ortho-chloro derivative offers distinct sourcing availability from specialized fine chemical suppliers [2].

Purity Commercial Availability Procurement Quality

N-[(2-chlorophenyl)methyl]cyclopentanamine: Evidence-Backed Research and Industrial Application Scenarios


Synthetic Intermediate for Ortho-Chloro Substituted Benzylamine Derivatives

As a pre-formed ortho-chlorobenzyl-cyclopentylamine scaffold, this compound serves as a versatile intermediate for synthesizing more complex molecules that require this specific substitution pattern. The +0.60 LogP differential relative to the unsubstituted analog makes it the preferred starting material when designing final compounds with enhanced lipophilicity, while the predicted pKa of 9.21 guides appropriate reaction conditions for amine functionalization [1]. The ortho-chloro group also provides a handle for further derivatization via cross-coupling reactions, making this compound strategically valuable in medicinal chemistry campaigns targeting this chemotype [2].

Lipophilicity Tuning in Structure-Activity Relationship (SAR) Studies

For research programs investigating cyclopentylbenzylamine-based lead compounds, the ortho-chloro derivative provides a defined lipophilicity increment (ΔLogP = +0.60 vs. unsubstituted) and enhanced LogD7.4 (1.68 vs. 0.34) that can be leveraged to systematically probe the effect of halogen substitution on target binding, cellular permeability, and metabolic stability [1][2]. The identical TPSA (12.03 Ų) and rotatable bond count (n=3) relative to the unsubstituted analog ensure that observed differences in biological activity can be attributed primarily to lipophilicity and electronic effects rather than conformational changes .

Chromatographic Method Development and Analytical Reference Standard

The distinct physicochemical profile—particularly the elevated LogP (3.49 vs. 2.89) and LogD7.4 (1.68 vs. 0.34) relative to the unsubstituted analog—makes this compound a suitable reference standard for developing and validating reversed-phase HPLC or UPLC methods for separating chlorinated from non-chlorinated cyclopentylbenzylamine species [1][2]. The predicted boiling point of 301.8±17.0 °C and distinct molecular weight of 209.72 g/mol also facilitate unambiguous identification in GC-MS and LC-MS analytical workflows, particularly when distinguishing this compound from structurally similar impurities or degradation products [3].

Scaffold for Diversity-Oriented Synthesis and Chemical Library Construction

As a versatile small-molecule scaffold with 95–98% purity available from multiple commercial sources in quantities from 50 mg to 5 g, N-[(2-chlorophenyl)methyl]cyclopentanamine is well-suited for parallel synthesis applications and the construction of focused chemical libraries [1][2]. The ortho-chloro substitution provides a distinct chemical space address relative to para-chloro, meta-chloro, or unsubstituted analogs, enabling exploration of halogen-position-dependent biological activity profiles in screening campaigns. The compound's Lipinski-compliant properties (MW 209.72, LogP 3.49, TPSA 12.03 Ų, 1 HBD, 1 HBA) support its utility as a drug-like scaffold .

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